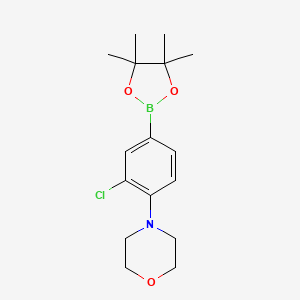
Lansoprazol Des(2-(Methylsulfinyl)-1H-benzimidazol) N-(1H-Benzimidazol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. This compound is characterized by its benzimidazole structure, which plays a crucial role in its mechanism of action as a gastric acid secretion inhibitor.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzimidazole core is of particular interest due to its stability and versatility in various chemical reactions.
Biology
Biologically, Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is investigated for its potential effects on cellular processes, particularly those involving proton pumps and related enzymes.
Medicine
Medically, this compound is explored for its potential as a more effective or targeted proton pump inhibitor, with studies focusing on its efficacy, safety, and pharmacokinetics compared to other PPIs.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals, particularly those aimed at treating acid-related disorders. Its stability and efficacy make it a valuable component in various formulations.
Wirkmechanismus
Target of Action
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a compound that primarily targets the gastric proton pump (H+/K+ ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.
Mode of Action
The compound interacts with its target by inhibiting the gastric proton pump . This inhibition blocks the secretion of gastric acid, thereby reducing the acidity of the stomach. The resulting changes include a decrease in gastric acidity and an increase in gastric pH, which can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the gastric proton pump, the compound disrupts this pathway, leading to a decrease in gastric acid production . The downstream effects of this disruption can include relief from symptoms associated with excessive gastric acid production, such as heartburn and stomach ulcers .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a decrease in gastric acid production. On a cellular level, this can lead to changes in the function and structure of the stomach’s parietal cells . On a molecular level, the inhibition of the gastric proton pump can disrupt the balance of ions in the stomach, leading to an increase in gastric pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as the individual’s overall health, age, and the presence of other medications can also influence the compound’s effectiveness and potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.
Substitution Reactions: The final steps involve various substitution reactions to introduce the remaining functional groups, including the trifluoroethoxy group and the pyridylmethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group.
Reduction: The sulfoxide group can be reduced back to a sulfide under specific conditions.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
The major products of these reactions include various derivatives of the benzimidazole core, depending on the specific substituents introduced during the synthetic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar benzimidazole structure.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Pantoprazole: A PPI with a slightly different substitution pattern on the benzimidazole ring.
Rabeprazole: Known for its rapid onset of action and high potency.
Uniqueness
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and study.
Eigenschaften
CAS-Nummer |
1409978-52-4 |
|---|---|
Molekularformel |
C16H14F3N3O |
Molekulargewicht |
321.303 |
IUPAC-Name |
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
QATFPGPMLCYYAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Synonyme |
2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dihydrobenzo[c]thiophene-5-carbothioamide](/img/structure/B580721.png)



![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)


![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)





